2-Chloro-6-(methoxymethoxy)benzoic acid

Overview

Description

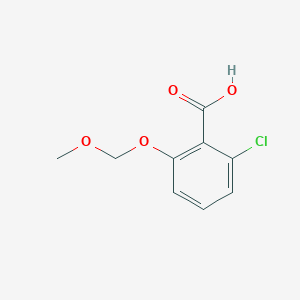

2-Chloro-6-(methoxymethoxy)benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the ortho position (C2) and a methoxymethoxy (-OCH2OCH3) group at the para position (C6) relative to the carboxylic acid functional group. Its molecular formula is C9H9ClO5, with a molecular weight of 232.62 g/mol .

However, specific data on its physical properties (e.g., melting point, solubility) remain unreported in the literature reviewed.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(methoxymethoxy)benzoic acid typically involves the chlorination of 6-(methoxymethoxy)benzoic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperatures to ensure the selective substitution of the chlorine atom at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(methoxymethoxy)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols, leading to the formation of substituted benzoic acid derivatives.

Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, aldehydes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-6-(methoxymethoxy)benzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(methoxymethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The chlorine atom and methoxymethoxy group contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, resulting in its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The physicochemical properties of benzoic acid derivatives are strongly influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Physical Properties of Selected Benzoic Acid Derivatives

Key Observations:

- Solubility : Analogs with electron-withdrawing groups (e.g., -Cl, -F) exhibit lower aqueous solubility, while bulky substituents like -OCH2OCH3 enhance solubility in organic solvents .

- Positional Effects : Substituents at the para position (C6) generally exert stronger electronic effects on the carboxylic acid’s acidity compared to ortho (C2) or meta (C3) positions .

Reactivity Differences :

- The methoxymethoxy group is acid-labile, making the target compound suitable for deprotection strategies in multistep syntheses. In contrast, trifluoromethyl or phenyl substituents (e.g., in compounds) require harsher conditions for modification .

Biological Activity

2-Chloro-6-(methoxymethoxy)benzoic acid is an organic compound with a molecular formula of C₉H₉ClO₄. It features a chloro group and two methoxy groups, which contribute to its chemical properties and potential biological activities. This article explores the biological activities associated with this compound, including its antimicrobial and anticancer properties, as well as its mechanisms of action.

This compound is characterized by:

- Chloro Group : Enhances reactivity and potential interactions with biological targets.

- Methoxymethoxy Groups : Increase solubility and may influence the compound's biological activity.

These functional groups allow the compound to participate in various chemical reactions, such as substitution and oxidation, making it a versatile candidate for research applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effects on bacterial growth and biofilm formation, particularly against pathogenic strains like Pseudomonas aeruginosa. The compound's mechanism involves disrupting quorum sensing pathways, which are critical for bacterial communication and virulence expression .

Case Study: Inhibition of Biofilm Formation

In a study evaluating the anti-biofilm activity of benzoic acid derivatives, this compound was shown to inhibit biofilm formation at concentrations as low as 3 mM, achieving a statistically significant reduction in biofilm biomass compared to control samples (p < 0.01) .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. The compound's ability to inhibit specific enzyme activities linked to cancer cell proliferation has been noted, although further research is required to fully elucidate its potential in cancer therapy.

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. The chlorine atom and methoxymethoxy groups facilitate the formation of stable complexes with biological molecules, leading to:

- Enzyme Inhibition : Disruption of enzymatic pathways critical for microbial growth and cancer cell survival.

- Cellular Disruption : Alteration of cellular processes that can lead to reduced viability of pathogenic bacteria and cancer cells.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-6-methylbenzoic acid | C₈H₇ClO₂ | Contains a methyl group instead of methoxymethoxy |

| 2-Chloro-6-methoxycarbonylbenzoic acid | C₉H₉ClO₄ | Features a carbonyl group affecting reactivity |

| 2-Chloro-3,4-dimethoxybenzoic acid | C₉H₉ClO₄ | Contains two methoxy groups |

The presence of both a chlorine atom and methoxymethoxy group in this compound imparts distinct chemical properties that enhance its biological activity compared to other benzoic acid derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-6-(methoxymethoxy)benzoic acid, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves halogenation and etherification steps. For example, starting from a substituted benzoic acid precursor, methoxymethoxy groups can be introduced via nucleophilic substitution under anhydrous conditions using methoxymethyl chloride and a base like K₂CO₃. Reaction temperatures should be maintained between 60–80°C to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended .

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Halogenation | Cl₂, FeCl₃, 40°C | 75 | >95% |

| Etherification | MeOCH₂Cl, K₂CO₃, DMF, 70°C | 68 | >98% |

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for the methoxymethoxy group (δ 3.3–3.5 ppm, singlet for OCH₂O; δ 5.3–5.5 ppm for OCH₃). Aromatic protons adjacent to electron-withdrawing groups (Cl, COOH) resonate downfield (δ 7.5–8.2 ppm).

- LC-MS : Molecular ion [M-H]⁻ at m/z 230.02 (calculated for C₉H₈ClO₄). Fragmentation peaks at m/z 185 (loss of COOH) and 152 (loss of Cl) confirm substituent positions .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Based on structurally similar compounds, wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation (H335 hazard). Avoid skin contact (H315/H319). Store at 2–8°C in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is ideal. Key steps:

Grow crystals via slow evaporation (solvent: acetone/water).

Collect data at 100 K to minimize thermal motion.

Refine using Olex2 or WinGX, validating with CheckCIF to resolve disorder or twinning .

- Example Data :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | <0.05 |

| H-bond Length | 2.85 Å (O-H···O) |

Q. How do hydrogen-bonding patterns influence the compound’s crystallographic packing?

- Methodological Answer : Graph-set analysis (as per Etter’s rules) reveals motifs like D (donor) and A (acceptor). The carboxylic acid group forms cyclic dimers (R₂²(8) motif), while methoxymethoxy groups participate in weaker C-H···O interactions. These patterns affect solubility and stability .

Q. How to address contradictions between experimental and computational spectroscopic data?

- Methodological Answer :

Validate NMR calculations (DFT, B3LYP/6-311+G(d,p)) against experimental shifts. Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects.

Cross-check MS fragmentation with NIST WebBook databases .

Q. What strategies mitigate byproduct formation during synthesis?

- Methodological Answer :

- Byproduct : Chlorinated isomers (e.g., 3-chloro derivatives).

- Mitigation : Use directing groups (e.g., –COOH meta to Cl) or Lewis acids (ZnCl₂) to enhance regioselectivity. Monitor reaction progress via TLC (Rf = 0.4 in 1:1 EtOAc/hexane) .

Q. Applications in Scientific Research

Q. What role does this compound play in medicinal chemistry?

- Methodological Answer : The methoxymethoxy group enhances bioavailability by masking polar groups (e.g., –OH). It serves as a precursor for protease inhibitors or antibiotics, with modifications at the chloro position to tune activity .

Q. How is it utilized in materials science?

- Methodological Answer : As a monomer for liquid crystals or polymers, its rigid aromatic core and substituents enable tunable thermal stability. Copolymerization with fluorinated monomers improves dielectric properties .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and observed melting points?

Properties

IUPAC Name |

2-chloro-6-(methoxymethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4/c1-13-5-14-7-4-2-3-6(10)8(7)9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFITLCJEWJLEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C(=CC=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.